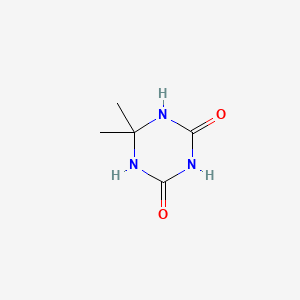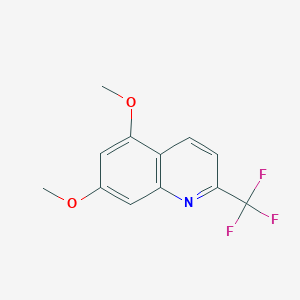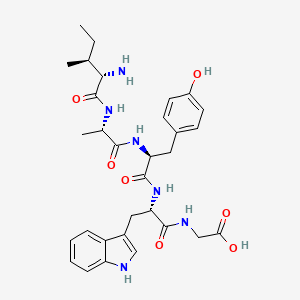![molecular formula C12H15F3OSi B12552836 Trimethyl({1-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane CAS No. 188912-47-2](/img/structure/B12552836.png)
Trimethyl({1-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl({1-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane is an organosilicon compound with the molecular formula C12H15F3OSi. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a vinyl group and a trimethylsilyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl({1-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane typically involves the reaction of 4-(trifluoromethyl)phenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as distillation or chromatography to obtain the desired compound with high purity .
化学反応の分析
Types of Reactions
Trimethyl({1-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The vinyl group can undergo oxidation to form corresponding epoxides or ketones.
Reduction Reactions: The compound can be reduced to form the corresponding alkane or alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or lithium aluminum hydride are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution: Formation of substituted silanes.
Oxidation: Formation of epoxides or ketones.
Reduction: Formation of alkanes or alcohols.
科学的研究の応用
Trimethyl({1-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of novel drug candidates with improved pharmacokinetic properties.
作用機序
The mechanism of action of Trimethyl({1-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane involves the interaction of the trifluoromethyl group with various molecular targets. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound. The vinyl group can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The trimethylsilyl group can be easily removed or replaced, allowing for further functionalization of the molecule .
類似化合物との比較
Similar Compounds
Trimethyl(trifluoromethyl)silane:
Trimethyl(phenyl)silane:
Uniqueness
Trimethyl({1-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane is unique due to the presence of both a trifluoromethyl group and a vinyl group, which provide distinct reactivity and versatility in chemical synthesis. The combination of these functional groups allows for the development of novel compounds with unique properties and applications .
特性
CAS番号 |
188912-47-2 |
|---|---|
分子式 |
C12H15F3OSi |
分子量 |
260.33 g/mol |
IUPAC名 |
trimethyl-[1-[4-(trifluoromethyl)phenyl]ethenoxy]silane |
InChI |
InChI=1S/C12H15F3OSi/c1-9(16-17(2,3)4)10-5-7-11(8-6-10)12(13,14)15/h5-8H,1H2,2-4H3 |
InChIキー |
VKTAFXGSORXGSS-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OC(=C)C1=CC=C(C=C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Pyridineethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-](/img/structure/B12552758.png)
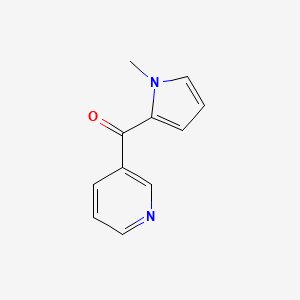
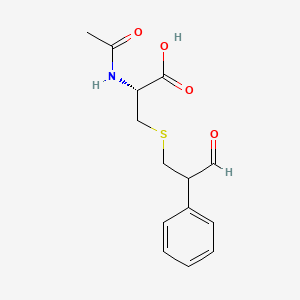
![[2-(2-Chloroethanesulfinyl)ethyl]benzene](/img/structure/B12552782.png)
![4-[(4-Methoxyphenyl)methoxy]-3-methyl-4-oxobut-2-enoate](/img/structure/B12552785.png)
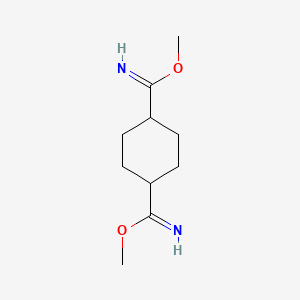
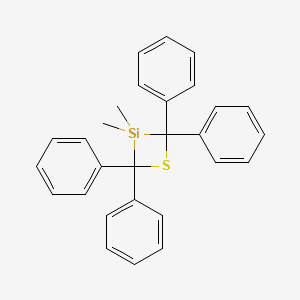
![Methyl [(4-nitrophenyl)methyl]phosphonochloridate](/img/structure/B12552794.png)
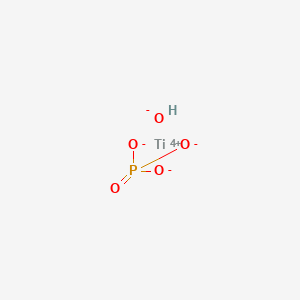

![2-{[(Pent-1-EN-1-YL)carbamoyl]oxy}ethyl prop-2-enoate](/img/structure/B12552820.png)
